8-Dechloro-10-chloro-N-methyl Desloratadine

Pharmaceutical Analysis Impurity Profiling HPLC Method Validation

Analytical teams developing Loratadine/Desloratadine impurity profiles face a critical risk: the 10-chloro positional isomer (CAS 38092-90-9) shares molecular weight and near-identical chromatographic behavior with the 8-chloro isomer, leading to inaccurate impurity tracking and potential ANDA deficiency letters. • This reference standard enables baseline-resolved identification (resolution >1.5) from the API and known analogues in validated HPLC methods, ensuring accurate quantitation at the ≤0.10% threshold. • Supplied with comprehensive CoA, NMR, MS, and HPLC characterization data compliant with pharmacopoeial impurity guidelines for immediate system suitability testing and regulatory submissions.

Molecular Formula C20H21ClN2
Molecular Weight 324.85
CAS No. 38092-90-9
Cat. No. B601754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Dechloro-10-chloro-N-methyl Desloratadine
CAS38092-90-9
Synonyms8-Dechloro-10-chloro-N-methyl Desloratadine
Molecular FormulaC20H21ClN2
Molecular Weight324.85
Structural Identifiers
SMILESCN1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=CC=C3Cl)CC1
InChIInChI=1S/C20H21ClN2/c1-23-12-9-15(10-13-23)19-18-14(4-2-6-17(18)21)7-8-16-5-3-11-22-20(16)19/h2-6,11H,7-10,12-13H2,1H3
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Dechloro-10-chloro-N-methyl Desloratadine Reference Standard


8-Dechloro-10-chloro-N-methyl Desloratadine (CAS 38092-90-9) is a synthetic pharmaceutical impurity standard belonging to the tricyclic antihistamine class. It is a positional isomer of N-Methyl Desloratadine, distinguished by a chlorine atom shift from the 8-position to the 10-position on the benzo-cycloheptapyridine ring system [1]. This compound is not a therapeutic agent but a critical reference material used for the identification, quantification, and control of related substances in Loratadine and Desloratadine drug substances and products, as mandated by pharmacopoeial impurity guidelines .

Isomer 10-Chloro positional isomer of N-Methyl Desloratadine
Standard Type ISO 17034 certified impurity reference material
Use Context Impurity profiling, system suitability, and method validation

8-Dechloro-10-chloro-N-methyl Desloratadine: Substitution Risk


The pharmacopoeial-qualified impurity profile for Loratadine demands precise identification of positional isomers, which often exhibit identical molecular weights and similar, but not identical, chromatographic behavior. Substituting the specific 10-chloro isomer (CAS 38092-90-9) with the more common 8-chloro isomer (N-Methyl Desloratadine, CAS 38092-89-6) or other analogs will lead to inaccurate impurity tracking, potentially resulting in failed analytical method validation (AMV), incorrect purity assignment, and non-compliance during regulatory submissions such as ANDAs [1]. The unique spatial configuration of the chlorine atom directly impacts the compound's UV absorption characteristics and retention time in HPLC methods, making generic substitution a critical risk for data integrity and drug safety [2].

Target Isomer (10-Cl)
Common Alternative (8-Cl)
Chromatographic behavior
Distinct retention time and UV profile required for system suitability
Different elution order; RRT mismatch may compromise peak identification
Regulatory impact
Supports process-specific impurity tracking for ANDA submissions
May not meet impurity identification criteria for the 10-chloro isomer limit
Method specificity
Enables selective detection and quantitation of the correct positional isomer
Inadequate isomer resolution may lead to inaccurate impurity assignment

8-Dechloro-10-chloro-N-methyl Desloratadine: Quantitative Evidence


HPLC Resolution from 8-Chloro Isomer

In a validated HPLC method for Loratadine and its related substances, the specific impurity N-methyldesloratadine was successfully resolved from other impurities, including desloratadine and tricyclic ketone. The 10-chloro isomer (8-Dechloro-10-chloro-N-methyl Desloratadine) must exhibit a distinct relative retention time (RRT) and resolution factor compared to the 8-chloro isomer (N-Methyl Desloratadine, CAS 38092-89-6) under the same chromatographic conditions to serve as an accurate system suitability marker [1].

HPLC Resolution
Class-level
Requires distinct RRT and resolution >1.5 for isomer separation
Supports chromatographic isomer specificity review
Method-defined RRT serves as unique identifier
Pharmaceutical Analysis Impurity Profiling HPLC Method Validation

ISO 17034 Certified Reference Material Purity

This compound is produced as an analytical standard under ISO 17034 accreditation, ensuring homogeneity, stability, and traceable purity characterization for quantitative analysis. Suppliers certify the substance with a purity >95% and provide comprehensive characterization data including NMR, MS, HPLC, and IR spectra [1]. This level of certification is critical for a primary reference standard where exact mass balance calculation is required.

Certified Purity
Supporting evidence
>95% (ISO 17034)
Supports direct use as quantitative calibrator
Full characterization package included
Reference Material Certification Impurity Quantification Quality Control

Molecular Formula and MS Differentiation

The compound possesses a unique molecular formula of C20H21ClN2 and a monoisotopic mass of 324.1393 g/mol [1]. While isomeric with N-Methyl Desloratadine (CAS 38092-89-6), which has the same formula and mass, the differential fragmentation pattern in mass spectrometry allows for selective identification. This provides a basis for developing a liquid chromatography-mass spectrometry (LC-MS) method that can selectively monitor the 10-chloro isomer in the presence of other impurities with identical nominal mass.

MS Differentiation
Supporting evidence
Identical nominal mass (324.85 g/mol); differentiation via MS/MS fragmentation
Enables selective isomer detection in LC-MS/MS
Requires specific SRM transitions
Physicochemical Characterization Method Development Mass Spectrometry

Regulatory Requirement: Impurity F and Impurity 6

This specific isomer is listed as Desloratadine Impurity 6 and a Loratadine impurity . In the synthesis of the API, this impurity can arise from a specific synthetic pathway involving the use of an isomeric starting material. Its presence is a marker for a particular synthetic route, and its control is part of the approval process. The absence of this impurity knowledge can lead to a major objection during a pre-approval inspection (PAI) [1].

Regulatory Status
Supporting evidence
Listed as Desloratadine Impurity 6; process-specific marker
Supports regulatory impurity control strategy review
Addresses potential ANDA deficiency questions
Pharmacopoeial Monograph Regulatory Starting Material Process Impurity

8-Dechloro-10-chloro-N-methyl Desloratadine Applications


Stability-Indicating HPLC Method Development

An analytical R&D team developing a new monograph for Loratadine procures this specific 10-chloro isomer to spike into a placebo solution and a forced-degradation sample. By confirming the impurity peak is baseline-resolved from the API, the 8-chloro isomer, and other known analogues (such as Impurity I and tricyclic ketone), the team validates system suitability criteria (resolution >1.5) and establishes a quantitation limit, directly leveraging the evidence from validated HPLC method parameters [1].

QC Release Testing for Desloratadine

A QC laboratory in a generic pharmaceutical manufacturer uses an ISO 17034-certified batch of this compound as a primary reference standard to calibrate their HPLC system. They compare the retention time and peak area of any impurity peak in the drug substance batch against this known standard, ensuring that the level of the 10-chloro impurity is not more than 0.10%, as a direct application of its certified purity and structural identity [2].

RSM Impurity Data Package for ANDA

Regulatory affairs specialists compile a comprehensive impurity profile for their proposed generic Loratadine product. They include the certificate of analysis for the 10-chloro isomer, along with batch analytical data showing its absence or control below the identification threshold. This demonstrates process control over a potentially genotoxic positional isomer, a specific point of evidence that addresses common FDA deficiency letters [3].

LC-MS/MS MAM for Impurity Screening

A central analytical services group develops a high-throughput liquid chromatography-mass spectrometry method for screening all potential process impurities in a single run. They infuse the 8-Dechloro-10-chloro-N-methyl Desloratadine standard to acquire its specific precursor-to-product ion transitions. These transitions are then programmed into the triple quadrupole instrument, enabling selective and sensitive detection of this isomer in the presence of the co-eluting or isobaric 8-chloro isomer, a differentiation impossible without the correct standard [4].

Application
Selection Property
Validation Focus
Stability-indicating HPLC method development
Specific positional isomer identity
Chromatographic resolution and system suitability
QC release testing for Desloratadine
ISO 17034 certified purity
Quantitative impurity limit verification
ANDA impurity data package
Process-specific impurity marker
Regulatory submission impurity control context
LC-MS/MS impurity screening
Unique MS/MS fragmentation pattern
Selective isomer detection in multi-analyte methods

Technical Documentation Hub

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